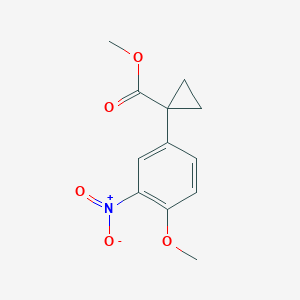
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring attached to a carboxylate group, with a 4-methoxy-3-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-nitrobenzyl bromide with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 1-(4-amino-3-methoxyphenyl)cyclopropanecarboxylate.
Reduction: 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylic acid.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate
- Methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate
- Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate
Uniqueness
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
methyl 1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-17-10-4-3-8(7-9(10)13(15)16)12(5-6-12)11(14)18-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
XPLSIXHRCZNHMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Oxirane, [[4-[2-(2-methylpropoxy)ethoxy]phenoxy]methyl]-](/img/structure/B8495837.png)
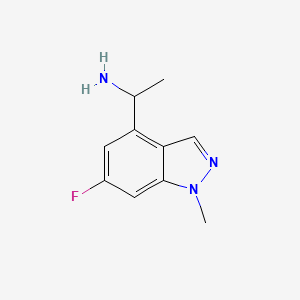
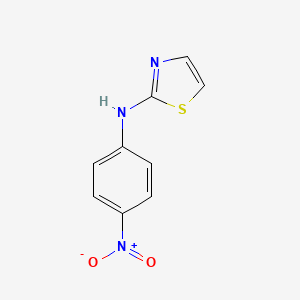
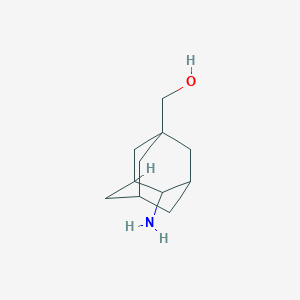
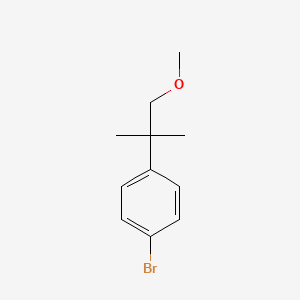
![3-Nitro-4-{[4-(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B8495872.png)
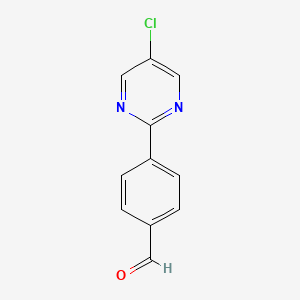
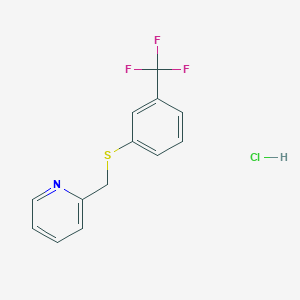
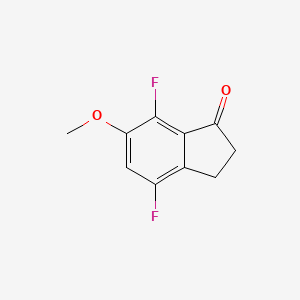
![n-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-formamide](/img/structure/B8495900.png)
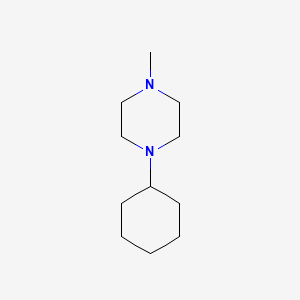
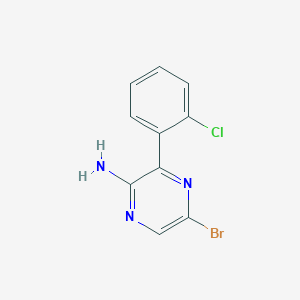
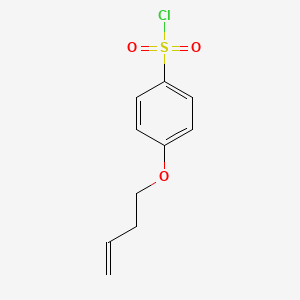
![2-Methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B8495929.png)
